molecular formula C5HF6NO B3042140 3,5-Bis(trifluoromethyl)isoxazole CAS No. 515845-41-7

3,5-Bis(trifluoromethyl)isoxazole

Cat. No. B3042140
CAS RN: 515845-41-7
M. Wt: 205.06 g/mol
InChI Key: IQBXWRQAJNQQMP-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)isoxazole is a chemical compound with the molecular formula C5HF6NO. It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of 5-(trifluoromethyl)isoxazoles can be achieved by denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This protocol has been further extended to the synthesis of perfluoroalkylated isoxazoles . Other synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Chemical Reactions Analysis

The reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields at room temperature in the presence of IBX as a catalyst . Other reactions involve the use of Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Safety and Hazards

3,5-Bis(trifluoromethyl)isoxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, it is always imperative to develop new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3,5-bis(trifluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF6NO/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBXWRQAJNQQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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